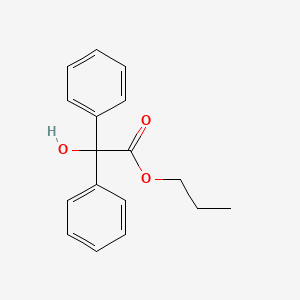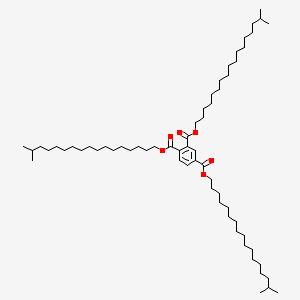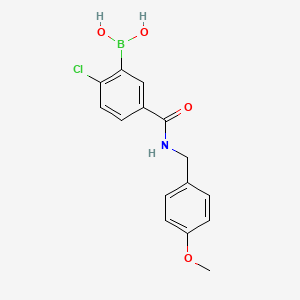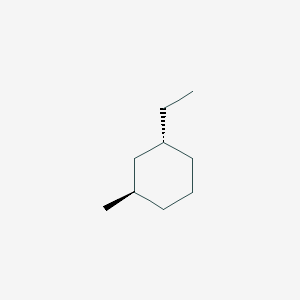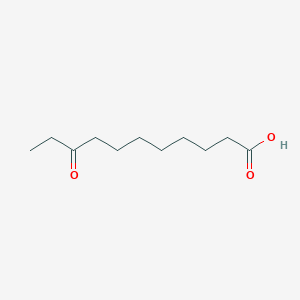
9-Oxoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxoundecanoic acid is an organic compound with the molecular formula C11H20O3 It is a ketocarboxylic acid, characterized by the presence of both a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The process involves the use of oxidizing agents such as sodium hypochlorite in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl. The reaction is typically carried out in a dichloromethane solvent at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve the large-scale oxidation of undecanoic acid derivatives. The process requires stringent control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to produce dicarboxylic acids.
Reduction: The ketone group can be reduced to form hydroxyl derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxyundecanoic acids.
Substitution: Esters and amides of undecanoic acid.
Scientific Research Applications
9-Oxoundecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its antifungal properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-oxoundecanoic acid involves its interaction with various molecular targets. In biological systems, it can modulate metabolic pathways by affecting the expression of specific genes and proteins. For instance, its antifungal activity is attributed to the disruption of cell membrane integrity and interference with lipid metabolism . The compound’s ability to induce oxidative stress and alter cellular processes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Undecanoic acid: A saturated fatty acid with similar chain length but lacking the ketone group.
9-Oxodecenoic acid: An unsaturated ketocarboxylic acid with a double bond in the carbon chain.
Uniqueness: 9-Oxoundecanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity set it apart from other similar compounds.
Properties
CAS No. |
91267-42-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
9-oxoundecanoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) |
InChI Key |
KUPZGNQJONLIRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




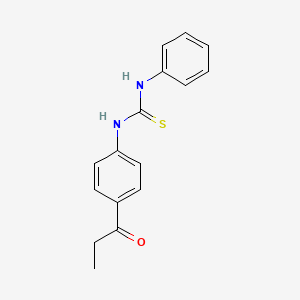
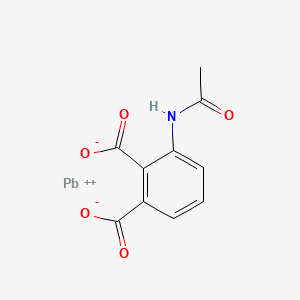
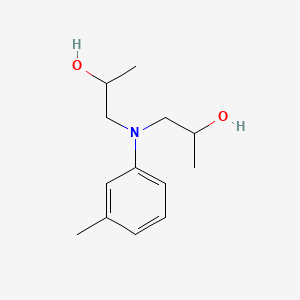

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)


